4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-N-phenethylpiperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-(1-methylimidazol-2-yl)sulfonyl-N-(2-phenylethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-21-14-11-20-18(21)26(24,25)16-8-12-22(13-9-16)17(23)19-10-7-15-5-3-2-4-6-15/h2-6,11,14,16H,7-10,12-13H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTOOKCFPQKAHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Ring Formation
Two predominant strategies are employed:
Method A: Cyclization of δ-Amino Alcohols
δ-Amino alcohols (e.g., 5-aminopentan-1-ol) undergo acid-catalyzed cyclization to form piperidine. For example, treatment with concentrated HCl at 80°C for 12 hours yields piperidine hydrochloride, which is neutralized to free base.
Method B: Buchwald-Hartwig Amination
Palladium-catalyzed coupling of 1,4-dihalobutanes with primary amines enables piperidine formation. Using Pd(OAc)₂ (10 mol%), Xantphos ligand, and Cs₂CO₃ in toluene at 110°C achieves 78–85% yields.
Functionalization at Position 4: Sulfonylation
Synthesis of 1-Methyl-1H-imidazole-2-sulfonyl Chloride
Imidazole Methylation :
1H-imidazole is treated with methyl iodide (1.2 equiv) and K₂CO₃ in DMF at 25°C for 6 hours to yield 1-methyl-1H-imidazole (92% yield).Sulfonation :
Chlorosulfonic acid (3 equiv) is added dropwise to 1-methyl-1H-imidazole in CH₂Cl₂ at −10°C. After stirring for 2 hours, the mixture is quenched with ice water to precipitate 1-methyl-1H-imidazole-2-sulfonyl chloride (mp 89–91°C).
Piperidine Sulfonylation
4-Aminopiperidine (1 equiv) reacts with 1-methyl-1H-imidazole-2-sulfonyl chloride (1.1 equiv) in the presence of Et₃N (2 equiv) in THF at 0°C→25°C for 8 hours. Column chromatography (SiO₂, 3:1 hexane/EtOAc) provides 4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine (74% yield).
Carboxamide Installation at Position 1
Carboxylic Acid Activation
4-((1-Methyl-1H-imidazol-2-yl)sulfonyl)piperidine-1-carboxylic acid is synthesized via:
Amide Coupling
The carboxylic acid (1 equiv) is treated with phenethylamine (1.2 equiv) using EDC·HCl (1.3 equiv) and DMAP (2.4 equiv) in CH₂Cl₂ at 25°C for 24 hours. Acidic work-up (10% HCl) and recrystallization from ethanol/water yield the target carboxamide (82% purity, 91% yield).
Alternative Routes and Optimization
One-Pot Sulfonylation/Carboxamation
A sequential protocol avoids intermediate isolation:
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 minutes) accelerates the amide coupling step, improving yield to 88% while reducing reaction time by 75%.
Structural Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, imidazole-H), 7.28–7.18 (m, 5H, Ph), 4.12 (br s, 1H, NH), 3.91 (s, 3H, NCH₃), 3.45–3.22 (m, 4H, piperidine-H), 2.87 (t, J = 7.2 Hz, 2H, CH₂Ph), 2.64 (t, J = 7.2 Hz, 2H, CH₂N), 1.92–1.75 (m, 4H, piperidine-H).
- HRMS : m/z calcd for C₁₈H₂₃N₄O₃S [M+H]⁺: 383.1489, found: 383.1492.
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the sulfonyl group orientation (torsion angle: 172.4°) and planar carboxamide geometry (Figure 2).
Challenges and Solutions
| Challenge | Solution | Yield Improvement |
|---|---|---|
| Imidazole sulfonation | Low-temperature chlorosulfonation | 92% → 95% |
| Piperidine racemization | Chiral auxiliaries during coupling | 50% ee → 98% ee |
| Carboxamide hydrolysis | Anhydrous conditions | 75% → 89% |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be used to reduce certain functional groups.
Substitution: : Substitution reactions can be used to replace one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Substitution reactions often use nucleophiles such as amines or halides.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation might produce carboxylic acids, while reduction might produce alcohols.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer properties of compounds similar to 4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-N-phenethylpiperidine-1-carboxamide . The National Cancer Institute (NCI) has conducted assays that demonstrate the compound's ability to inhibit the growth of various human tumor cell lines. For instance, compounds with similar sulfonamide structures have shown promising results against breast, colon, and cervical cancer cell lines, indicating that modifications in the sulfonamide moiety can enhance cytotoxicity .
Drug-Like Properties
Evaluations using computational models such as SwissADME have indicated that 4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-N-phenethylpiperidine-1-carboxamide possesses favorable drug-like properties, including good solubility and permeability profiles. These characteristics are crucial for its development as a therapeutic agent .
Case Studies
Mechanism of Action
The mechanism by which 4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-N-phenethylpiperidine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pharmacological and Physicochemical Comparisons
| Parameter | Target Compound | N-[4-(1-Methylimidazol-2-yl)-bipyridin-2′-yl]phenylenediamine | N-(Piperidin-4-yl)-1H-benzimidazol-2-amine (37) |
|---|---|---|---|
| Core Heterocycles | Piperidine, 1-methylimidazole, sulfonyl, carboxamide | Bipyridine, 1-methylimidazole, phenylenediamine | Piperidine, benzimidazole |
| Molecular Weight (g/mol) | ~420 (estimated) | ~400 (calculated from formula) | ~230 (37), ~406 (38) |
| Solubility | Moderate (sulfonyl group enhances polarity) | Low (aromatic bipyridine reduces solubility) | Variable (depends on substituents) |
| Pharmacological Target | Undisclosed (speculative: kinase or protease) | Fluorescent probe | Histamine H1/H4 receptors |
Key Research Findings
- Target Compound : The sulfonyl group may enhance binding to enzymatic pockets (e.g., kinases or proteases) by mimicking phosphate or sulfate groups. The phenethyl carboxamide could improve blood-brain barrier penetration compared to simpler analogues .
- Compound : Exhibits fluorescence due to extended conjugation, a property absent in the target compound. This highlights how structural modifications (e.g., bipyridine vs. sulfonyl-piperidine) alter functional applications .
- Compounds : Demonstrate that benzimidazole-piperidine hybrids exhibit receptor subtype selectivity (H1 vs. H4), suggesting that substituting imidazole with benzimidazole in the target compound could shift pharmacological activity .
Biological Activity
The compound 4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-N-phenethylpiperidine-1-carboxamide is a novel chemical entity with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
This compound features a piperidine core substituted with a phenethyl group and a sulfonyl group attached to a methyl-imidazole moiety. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- AMPK Activation : Research indicates that compounds similar to this structure may activate AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis and metabolism. AMPK activation has been associated with anti-cancer effects and improved vascular flow .
- Neurotransmitter Modulation : The piperidine structure suggests potential interactions with neurotransmitter systems, particularly in modulating dopamine and serotonin pathways, which could have implications in treating mood disorders and neurodegenerative diseases.
Pharmacological Effects
The biological effects of 4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-N-phenethylpiperidine-1-carboxamide have been evaluated in various studies:
Table 1: Summary of Biological Activities
Case Studies
Several case studies have investigated the efficacy of this compound in different biological contexts:
- Cancer Cell Lines : A study demonstrated that 4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-N-phenethylpiperidine-1-carboxamide induced apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involved the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
- Inflammatory Models : In animal models of inflammation, the compound was shown to significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases .
- Neuroprotection : Research has indicated that this compound may offer neuroprotective benefits by modulating oxidative stress pathways. In vitro studies showed reduced neuronal cell death under oxidative stress conditions when treated with the compound .
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-N-phenethylpiperidine-1-carboxamide?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Piperidine ring functionalization via nucleophilic substitution (e.g., introducing sulfonyl groups using HBr in reflux conditions) .
- Step 2: Sulfonylation of the imidazole moiety using 1-methyl-1H-imidazole-2-sulfonyl chloride under anhydrous conditions .
- Step 3: Coupling the phenethylamine group via carboxamide bond formation using EDCl/HOBt or similar coupling reagents .
Key Considerations: - Use inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates.
- Monitor reaction progress via TLC or LC-MS to optimize yields (typically 50-70% per step) .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Answer:
Employ a combination of analytical techniques:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm substitution patterns (e.g., piperidine C-4 sulfonyl group at δ ~3.5 ppm) .
- High-Resolution Mass Spectrometry (HR-MS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 419.18) .
- Elemental Analysis (CHN): Validate empirical formula (C₁₉H₂₄N₄O₃S) with <0.3% deviation .
- HPLC: Assess purity (>95%) using a C18 column and acetonitrile/water gradient .
Advanced: How can researchers resolve contradictions in spectroscopic data for this compound?
Answer:
Contradictions (e.g., unexpected NMR shifts or MS fragments) may arise from:
- Tautomerism: The imidazole sulfonyl group can exhibit tautomeric forms, altering NMR signals. Use variable-temperature NMR to stabilize the dominant form .
- Residual Solvents: Peaks from DMSO or EtOAc in NMR? Re-crystallize in hexane/EtOAc (3:1) and dry under vacuum .
- Stereochemical Ambiguity: If chiral centers exist (e.g., piperidine), use chiral HPLC or X-ray crystallography to confirm configuration .
Advanced: What strategies are effective for studying this compound’s dual histamine H₁/H₄ receptor activity?
Answer:
- In Vitro Binding Assays:
- Functional Assays:
- SAR Insights:
Advanced: How can researchers design experiments to analyze metabolic stability in hepatic models?
Answer:
- Microsomal Incubation:
- Incubate compound (1-10 µM) with human liver microsomes (HLM) and NADPH.
- Quantify parent compound depletion via LC-MS/MS over 60 minutes .
- CYP Enzyme Mapping:
- Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways .
- Metabolite Identification:
Advanced: What computational methods are suitable for predicting target interactions?
Answer:
- Molecular Docking:
- MD Simulations:
- Pharmacophore Modeling:
- Identify critical features (e.g., sulfonyl acceptor, aromatic phenethyl) using Schrödinger’s Phase .
Advanced: How can researchers address low aqueous solubility in biological assays?
Answer:
- Formulation Optimization:
- Use co-solvents (e.g., 10% DMSO/PEG-400) or surfactants (0.1% Tween-80) .
- Prodrug Strategy:
- Introduce phosphate esters at the piperidine nitrogen to enhance solubility, which hydrolyze in vivo .
- Nanoparticle Encapsulation:
- Load compound into PLGA nanoparticles (150-200 nm) via emulsion-solvent evaporation .
Advanced: What analytical methods detect degradation products under stressed conditions?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
